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Compound of Interest

Compound Name: Photo-lysine-d2-1

Cat. No.: B12371421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing Photo-lysine-d2-1, a photo-activatable

amino acid analog, to investigate protein-protein interactions (PPIs) through UV crosslinking.

The protocols outlined herein are designed for applications in target identification and the

elucidation of cellular signaling pathways, with a particular focus on the study of histone post-

translational modifications (PTMs).

Introduction
Photo-lysine-d2-1 is a powerful tool for capturing transient and stable protein-protein

interactions directly within a cellular context. This lysine analog contains a diazirine moiety,

which upon exposure to 365 nm UV light, forms a highly reactive carbene that covalently

crosslinks with interacting proteins in close proximity. The inclusion of deuterium atoms

enhances its metabolic stability and reduces non-specific background crosslinking, thereby

improving the signal-to-noise ratio in subsequent analyses. This technique is particularly

valuable for studying the interactomes of proteins, such as histones, where lysine PTMs play a

critical role in recruiting effector proteins that regulate chromatin structure and gene expression.

Physicochemical Properties and Advantages
Photo-lysine-d2-1 offers several advantages over non-deuterated photo-lysine and other

crosslinking reagents. Its properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₆H₁₀D₂N₄O₂ [1]

Molecular Weight 174.20 g/mol [1]

UV Activation Wavelength 365 nm [2]

Metabolic Stability

25% greater than non-

deuterated photo-lysine in

HeLa cell lysates

[1]

Background Crosslinking
Reduced due to the kinetic

isotope effect of deuterium
[1]

Experimental Workflows
The general workflow for a UV crosslinking experiment using Photo-lysine-d2-1 involves

metabolic incorporation of the amino acid, in situ UV irradiation, cell lysis, enrichment of

crosslinked complexes, and identification of interacting proteins by mass spectrometry. For

quantitative analysis, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be

integrated into the workflow.
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Caption: General experimental workflow for UV crosslinking with Photo-lysine-d2-1.
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Detailed Protocols
Protocol 1: Metabolic Incorporation of Photo-lysine-d2-1
in Mammalian Cells
This protocol describes the metabolic labeling of mammalian cells with Photo-lysine-d2-1.

Materials:

Mammalian cells of interest (e.g., HeLa, HEK293T)

Lysine-deficient DMEM (e.g., Thermo Fisher Scientific Cat# 88364)

Dialyzed Fetal Bovine Serum (dFBS)

Photo-lysine-d2-1

L-proline (optional, to prevent metabolic conversion of arginine to proline)

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Procedure:

Cell Seeding: Seed mammalian cells in a culture dish at a density that will result in 70-80%

confluency at the time of harvesting.

Media Preparation: Prepare the labeling medium by supplementing lysine-deficient DMEM

with 10% dFBS, antibiotics, and Photo-lysine-d2-1. The optimal concentration of Photo-
lysine-d2-1 should be empirically determined for each cell line, but a starting concentration

of 0.4 mM is recommended. If arginine is also being used for SILAC labeling, add L-proline

to a final concentration of 200 mg/L to prevent its conversion to proline.

Adaptation (Optional but Recommended): For some cell lines, a gradual adaptation to the

lysine-deficient medium may be necessary. This can be achieved by mixing complete

medium with the labeling medium in increasing ratios (e.g., 3:1, 1:1, 1:3) over several

passages.
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Labeling:

Aspirate the complete medium from the cells and wash once with PBS.

Add the prepared labeling medium to the cells.

Incubate the cells for 24-72 hours. The optimal incubation time depends on the protein

turnover rate of the protein of interest and should be determined empirically. For histone

proteins, which have a relatively slow turnover, a longer incubation time is generally

required.

Harvesting: After the labeling period, the cells are ready for UV crosslinking.

Protocol 2: UV Crosslinking in situ
This protocol describes the UV irradiation of Photo-lysine-d2-1-labeled cells to induce

crosslinking.

Materials:

Photo-lysine-d2-1 labeled cells from Protocol 1

UV lamp with a 365 nm wavelength output (e.g., Stratalinker® UV Crosslinker)

Ice-cold PBS

Procedure:

Preparation: Place the culture dish containing the labeled cells on ice.

Washing: Aspirate the labeling medium and gently wash the cells twice with ice-cold PBS.

UV Irradiation:

Remove the lid of the culture dish.

Place the dish directly under the 365 nm UV lamp. The distance from the lamp to the cells

should be minimized to ensure efficient crosslinking.
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Irradiate the cells with a total energy of 1-5 J/cm². The optimal energy dose should be

determined empirically, balancing crosslinking efficiency with potential cell damage. A

typical starting point is 2 J/cm². This can be achieved, for example, by irradiating for 15-30

minutes with a lamp intensity of 1-2 mW/cm².

Post-Irradiation: Immediately after irradiation, proceed to cell lysis.

Protocol 3: Cell Lysis and Protein Extraction
This protocol describes the lysis of crosslinked cells and extraction of proteins.

Materials:

UV-irradiated cells from Protocol 2

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

Cell scraper

Microcentrifuge

Procedure:

Lysis: Add ice-cold lysis buffer to the culture dish.

Scraping: Scrape the cells from the dish and transfer the lysate to a pre-chilled

microcentrifuge tube.

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collection: Transfer the supernatant containing the soluble protein fraction to a new pre-

chilled tube. This lysate is now ready for downstream applications such as affinity

purification.

Protocol 4: Quantitative Proteomics using SILAC and
Photo-lysine-d2-1

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12371421?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the integration of SILAC with Photo-lysine-d2-1 labeling for quantitative

analysis of protein interactors.

Materials:

Lysine and Arginine-deficient DMEM

Dialyzed Fetal Bovine Serum (dFBS)

"Light" L-lysine and L-arginine

"Heavy" L-lysine (e.g., ¹³C₆,¹⁵N₂-L-lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine)

Photo-lysine-d2-1

Procedure:

SILAC Labeling: Culture two populations of cells in parallel.

"Light" population: Culture in medium supplemented with "light" L-arginine and Photo-
lysine-d2-1 (in place of "light" L-lysine).

"Heavy" population (Control): Culture in medium supplemented with "heavy" L-arginine

and "heavy" L-lysine.

Experimental Treatment: Apply the experimental condition (e.g., drug treatment, specific time

point) to the "light" labeled cells. The "heavy" labeled cells will serve as the control.

UV Crosslinking: Perform UV crosslinking on the "light" labeled cells as described in Protocol

2. The "heavy" labeled cells are typically not irradiated and serve as a negative control for

crosslinking-dependent interactions.

Cell Lysis and Mixing: Lyse the "light" and "heavy" cell populations separately as described

in Protocol 3. Combine the lysates in a 1:1 protein concentration ratio.

Downstream Analysis: Proceed with affinity purification of the bait protein and mass

spectrometry analysis. The relative abundance of interacting proteins is determined by the

ratio of the "light" to "heavy" peptide signals in the mass spectrometer.
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Application Example: Investigating the H3K27ac
Interactome
Histone H3 lysine 27 acetylation (H3K27ac) is a key epigenetic mark associated with active

enhancers and promoters. Photo-lysine-d2-1 can be used to identify the "reader" proteins that

bind to this modification and regulate gene expression.

A key finding from studies using photo-lysine is the identification of the SWI/SNF chromatin

remodeling complex and the Polycomb Repressive Complex 2 (PRC2) as interactors of

H3K27ac.[1] These two complexes have an antagonistic relationship in regulating gene

expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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